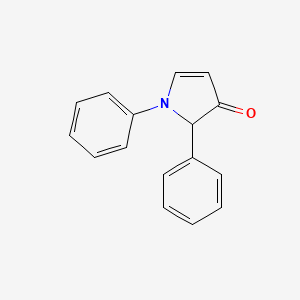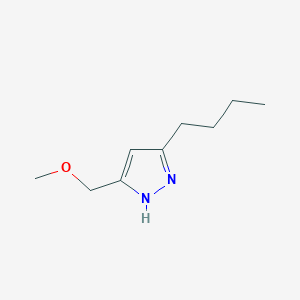
N,N'-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide is a complex organic compound characterized by its anthracene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide typically involves the reaction of 9,10-anthraquinone with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperidine compounds .
科学的研究の応用
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
- 9,10-Dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate
- 9,10-Dihydro-9,10-dihydroxyphenanthrene
Uniqueness
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide is unique due to its dual piperidine moieties, which enhance its reactivity and potential biological activities compared to similar compounds. This structural feature allows for more diverse chemical modifications and applications .
特性
| 112764-26-8 | |
分子式 |
C30H36N4O4 |
分子量 |
516.6 g/mol |
IUPAC名 |
N-[9,10-dioxo-4-(3-piperidin-1-ylpropanoylamino)anthracen-1-yl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C30H36N4O4/c35-25(13-19-33-15-5-1-6-16-33)31-23-11-12-24(32-26(36)14-20-34-17-7-2-8-18-34)28-27(23)29(37)21-9-3-4-10-22(21)30(28)38/h3-4,9-12H,1-2,5-8,13-20H2,(H,31,35)(H,32,36) |
InChIキー |
HMQXZARYZPKYBX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)NC2=C3C(=C(C=C2)NC(=O)CCN4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)





![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
